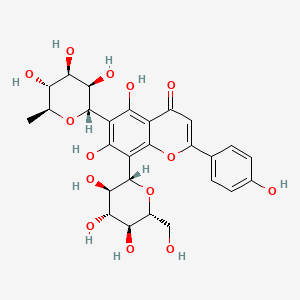
Isoviolanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Isoviolanthin es un glucósido de flavonoides extraído principalmente de las hojas de Dendrobium officinale. Es conocida por sus potenciales propiedades terapéuticas, particularmente en la inhibición de la migración e invasión de las células del carcinoma hepatocelular (HCC) sin exhibir efectos citotóxicos en las células hepáticas normales .
Aplicaciones Científicas De Investigación
La isoviolanthin tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las reacciones de glicosilación y la química de los flavonoides.
Biología: Se investiga su papel en la modulación de las vías celulares, particularmente en la investigación del cáncer.
Medicina: Agente terapéutico potencial para tratar el HCC metastásico en estadio avanzado debido a su capacidad para inhibir la transición epitelial-mesenquimal (EMT) a través de las vías TGF-β/Smad y PI3K/Akt/mTOR
Mecanismo De Acción
La isoviolanthin ejerce sus efectos principalmente a través de la inhibición de las vías TGF-β/Smad y PI3K/Akt/mTOR. Al desactivar estas vías, previene el proceso EMT, reduciendo así las capacidades migratorias e invasivas de las células cancerosas. Este mecanismo destaca su potencial como agente terapéutico en el tratamiento del cáncer .
Compuestos Similares:
Violanthin: Otro glucósido de flavonoides con características estructurales similares, pero con diferentes patrones de glicosilación.
Apigenina: Un flavonoide con propiedades antiinflamatorias y anticancerígenas.
Luteolina: Conocida por sus actividades antioxidantes y antiinflamatorias.
Unicidad: La this compound es única debido a su patrón específico de glicosilación, que influye significativamente en su actividad biológica. A diferencia de otros flavonoides, exhibe una capacidad distintiva para inhibir la EMT en células cancerosas sin efectos citotóxicos en las células normales, lo que la convierte en un candidato prometedor para terapias contra el cáncer dirigidas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de isoviolanthin involucra varios pasos, típicamente comenzando con la extracción de precursores de flavonoides de fuentes vegetales. El proceso incluye reacciones de glicosilación donde las unidades de azúcar se unen al núcleo del flavonoide. Las condiciones específicas de reacción, como la temperatura, el pH y el uso de catalizadores, son cruciales para optimizar el rendimiento y la pureza.
Métodos de Producción Industrial: La producción industrial de this compound a menudo emplea métodos biotecnológicos, incluyendo el uso de cultivos de células vegetales y la síntesis enzimática. Estos métodos son preferidos por su eficiencia y sostenibilidad. El proceso de extracción implica la extracción con solventes, la purificación mediante cromatografía y la cristalización para obtener this compound de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: La isoviolanthin sufre diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos hidroxilo en la estructura del flavonoide.
Reducción: Típicamente implica la reducción de los grupos carbonilo.
Sustitución: Comúnmente ocurre en los grupos hidroxilo, donde se pueden introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.
Sustitución: Cloruros de acilo o haluros de alquilo en presencia de una base como la piridina.
Productos Principales: Los principales productos de estas reacciones incluyen diversos derivados de la this compound con grupos funcionales modificados, lo que mejora su actividad biológica o solubilidad .
Comparación Con Compuestos Similares
Violanthin: Another flavonoid glycoside with similar structural features but different glycosylation patterns.
Apigenin: A flavonoid with anti-inflammatory and anticancer properties.
Luteolin: Known for its antioxidant and anti-inflammatory activities.
Uniqueness: Isoviolanthin is unique due to its specific glycosylation pattern, which significantly influences its biological activity. Unlike other flavonoids, it exhibits a distinct ability to inhibit EMT in cancer cells without cytotoxic effects on normal cells, making it a promising candidate for targeted cancer therapies .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)26(39-8)15-19(33)14-11(30)6-12(9-2-4-10(29)5-3-9)40-25(14)16(20(15)34)27-24(38)22(36)18(32)13(7-28)41-27/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWSPDILHVKEV-RSPRXDBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is isoviolanthin and where is it found?
A1: this compound is a naturally occurring flavonoid C-glycoside. It is commonly found in plants like Dendrobium officinale, a traditional Chinese medicine, and Glycyrrhiza uralensis (licorice root). [, , ]
Q2: What are the potential therapeutic benefits of this compound?
A2: Research suggests that this compound possesses several potential therapeutic benefits, including:
- Skin protection: Studies indicate that this compound may protect skin cells (keratinocytes) from damage caused by reactive oxygen species like hydrogen peroxide. This protective effect is thought to be mediated by downregulating the p53 signaling pathway, a key pathway involved in apoptosis (programmed cell death). []
- Anti-cancer activity: this compound has shown promising results in inhibiting the growth and spread of liver cancer cells. This effect is attributed to its ability to suppress the epithelial-mesenchymal transition (EMT) process, a crucial step in cancer metastasis. It achieves this by interfering with signaling pathways like TGF-β/Smad and PI3K/Akt/mTOR. []
- Anti-inflammatory effects: In vitro and in vivo studies demonstrate the anti-inflammatory potential of this compound. It can reduce the production of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in immune cells, offering a potential therapeutic avenue for inflammatory conditions. []
Q3: How does this compound exert its effects at the molecular level?
A3: this compound appears to interact with various cellular targets and signaling pathways:
- p53 signaling pathway: this compound downregulates the p53 signaling pathway in skin cells, thereby protecting them from apoptosis induced by hydrogen peroxide. []
- TGF-β/Smad and PI3K/Akt/mTOR pathways: In liver cancer cells, this compound disrupts these pathways, leading to the suppression of EMT and reduced metastasis. []
- Inflammatory mediators: this compound inhibits the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, contributing to its anti-inflammatory effects. []
Q4: What is the structure of this compound?
A4: this compound is a flavonoid C-glycoside. While its exact spectroscopic data is not provided in these abstracts, its molecular formula and weight can be determined from its structure (which can be found in chemical databases). [, ]
Q5: How do structural modifications of this compound affect its activity?
A5: The provided research papers do not delve into the structure-activity relationship (SAR) of this compound. Further research is needed to understand how modifications to its chemical structure impact its potency, selectivity, and overall biological activity.
Q6: Have any specific targets been identified for this compound?
A6: While this compound's mechanisms are not fully elucidated, one study suggests it may target specific genes: KDM6B, CHAC2, ESCO2, and IPO4. This interaction might be involved in its protective effect against reactive oxygen species-induced skin injury. []
Q7: What analytical techniques are used to identify and quantify this compound?
A7: Various analytical techniques are employed to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC): This technique separates different components of a mixture based on their chemical properties, allowing for the identification and quantification of this compound. [, , ]
- Electrospray ionization mass spectrometry (ESI-MS): This method is used to determine the molecular weight and structural information of this compound. [, ]
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the structure and connectivity of atoms within this compound. []
- Ultraviolet-visible (UV) Spectroscopy: Helps in identifying and quantifying this compound based on its characteristic light absorption properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
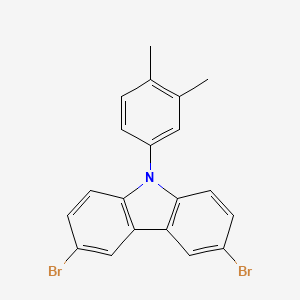

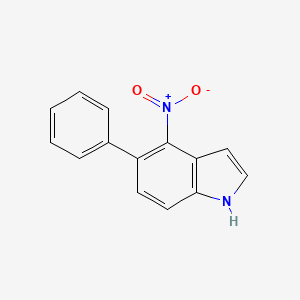
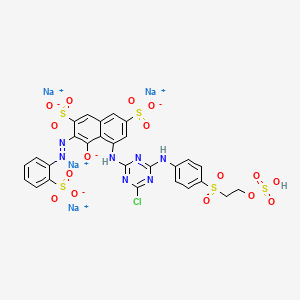

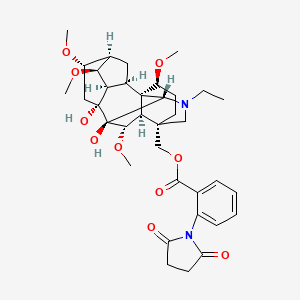
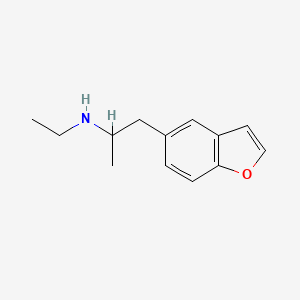
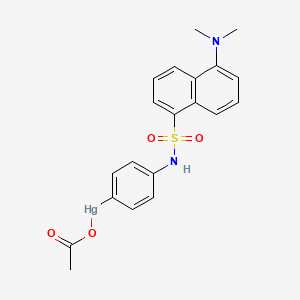
![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)
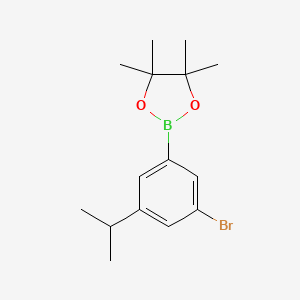
![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)


![3-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]-2-cyano-4-(2,6-ditert-butyl-4-methylcyclohexyl)oxy-4-oxobutanoic acid](/img/structure/B1494779.png)
